molecular formula C16H15N5O2S B2527763 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4(1H)-one CAS No. 1286721-85-4

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4(1H)-one

Cat. No. B2527763
M. Wt: 341.39
InChI Key: NDSIZERBUQWHFI-UHFFFAOYSA-N
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Description

The compound “3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4(1H)-one” is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-oxadiazole ring . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of an acid hydrazide with a carboxylic acid in the presence of phosphorus oxychloride . The nitrogen atom of the acid hydrazide, which has a lone pair of electrons, attacks the carbonyl carbon atom of the carboxylic acid. This reaction eliminates a water molecule to form a hydrazide derivative, which then reacts with phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The 1,3,4-oxadiazole ring in the compound is known to undergo various chemical reactions. For instance, it can react with different electrophiles and nucleophiles, leading to the formation of various derivatives . These derivatives can exhibit a wide range of biological activities, making them of interest in medicinal chemistry .

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by 1,3,4-oxadiazole derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-24-12-4-2-11(3-5-12)9-19-14(22)8-15-20-21-16(23-15)13-10-17-6-7-18-13/h2-7,10H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSIZERBUQWHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylthio)benzyl)-2-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

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